molecular formula C15H11FO4 B6405032 5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261991-01-8

5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6405032
CAS RN: 1261991-01-8
M. Wt: 274.24 g/mol
InChI Key: XWDUEYLYAYZDBE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% (hereafter referred to as 5-F2MCPBA) is a fluorinated benzoic acid derivative that has recently become a popular reagent in the scientific community due to its unique properties and potential applications. 5-F2MCPBA has been used in a range of synthetic organic chemistry applications, including in the synthesis of small molecules and polymers, and as a reagent in the synthesis of pharmaceuticals. In addition, 5-F2MCPBA has potential applications in the field of biology due to its ability to interact with proteins and other biomolecules.

Scientific Research Applications

5-F2MCPBA has a range of potential applications in the field of scientific research. It has been used in the synthesis of small molecules and polymers, and as a reagent in the synthesis of pharmaceuticals. In addition, 5-F2MCPBA has been used as a fluorescent probe for the detection and quantification of biomolecules in biological samples. 5-F2MCPBA can also be used to label proteins, allowing for the study of protein-protein interactions.

Mechanism of Action

5-F2MCPBA is able to interact with proteins and other biomolecules due to its fluorinated structure. The fluorine atoms of 5-F2MCPBA can form hydrogen bonds with the amino acid side chains of proteins, allowing for the binding of 5-F2MCPBA to proteins. This binding can be used to study protein-protein interactions or to label proteins for further study.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F2MCPBA are not yet well understood. However, it has been shown to interact with proteins and other biomolecules, and it has been suggested that 5-F2MCPBA may have potential applications in the field of biology.

Advantages and Limitations for Lab Experiments

5-F2MCPBA has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reaction is typically complete within 2-3 hours. It is also relatively inexpensive, making it a cost-effective reagent. In addition, 5-F2MCPBA is relatively stable, allowing for storage and transport without degradation. However, the use of 5-F2MCPBA in lab experiments is limited by its potential toxicity and its potential to interact with proteins and other biomolecules.

Future Directions

Given the potential applications of 5-F2MCPBA, there are several potential future directions for research. These include further investigation into the biochemical and physiological effects of 5-F2MCPBA, as well as the development of new synthetic methods for the synthesis of 5-F2MCPBA. In addition, further research into the mechanism of action of 5-F2MCPBA and its potential applications in the field of biology may yield new insights into the use of this reagent. Finally, further research into the synthesis of 5-F2MCPBA derivatives may lead to the development of new and improved reagents with enhanced properties.

Synthesis Methods

5-F2MCPBA is synthesized from the reaction of 5-fluoro-2-methoxybenzoic acid (5-F2MB) and 4-chlorobenzoyl chloride (4-CBC). The reaction is conducted in a solvent, such as acetonitrile or dimethylformamide, at temperatures between 50 and 80°C. The reaction is typically complete within 2-3 hours. The product is then purified by recrystallization, and the purity is typically >95%.

properties

IUPAC Name

5-fluoro-2-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(16)8-13(12)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDUEYLYAYZDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690706
Record name 4-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-01-8
Record name 4-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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